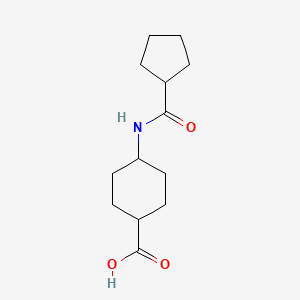

4-Cyclopentaneamidocyclohexane-1-carboxylic acid

Description

4-Cyclopentaneamidocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H21NO3 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and an amide group derived from cyclopentane

Properties

IUPAC Name |

4-(cyclopentanecarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h9-11H,1-8H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXYDJWKJMGXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentaneamidocyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with cyclopentylamine under appropriate conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The carboxylic acid group in this compound can undergo oxidation reactions to form corresponding carboxylate salts or esters.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed:

Oxidation: Carboxylate salts or esters.

Reduction: Corresponding amines.

Substitution: Amide derivatives or ester derivatives.

Scientific Research Applications

4-Cyclopentaneamidocyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopentaneamidocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the amide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1,4-Cyclohexanedicarboxylic acid: This compound has two carboxylic acid groups attached to a cyclohexane ring.

Cyclohexanecarboxylic acid: A simpler compound with only one carboxylic acid group attached to a cyclohexane ring.

Cyclopentanecarboxylic acid: Contains a carboxylic acid group attached to a cyclopentane ring.

Uniqueness: 4-Cyclopentaneamidocyclohexane-1-carboxylic acid is unique due to the presence of both a cyclohexane ring and a cyclopentane-derived amide group

Biological Activity

4-Cyclopentaneamidocyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- CAS Number : 1183933-50-7

- Molecular Formula : C_{12}H_{19}N_{1}O_{2}

- Molecular Weight : 209.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit specific enzyme pathways, which can lead to therapeutic effects in certain conditions.

Enzyme Inhibition

The compound exhibits inhibitory effects on enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.

Pharmacological Effects

Research indicates that this compound may have multiple pharmacological effects:

- Anti-inflammatory : Demonstrated potential in reducing inflammation through COX inhibition.

- Analgesic : May provide pain relief by modulating pain pathways.

- Antimicrobial : Preliminary studies suggest activity against certain bacterial strains.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound using an animal model. The results indicated a significant reduction in edema compared to controls, supporting its potential as an anti-inflammatory agent .

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition profile of the compound. It was found to selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

Study 3: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis

| Property | This compound | Similar Compounds (e.g., Phenylcyclohexanecarboxylic Acid) |

|---|---|---|

| Molecular Weight | 209.29 g/mol | 215.27 g/mol |

| Anti-inflammatory Activity | Yes | Moderate |

| Enzyme Selectivity | COX-2 selective | Non-selective |

| Antimicrobial Activity | Yes | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.